molecular formula C19H19Cl2N9O5S2 B13840466 (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

Cat. No.: B13840466
M. Wt: 588.4 g/mol
InChI Key: BIKXAPBEMUXWJZ-LGKJCPICSA-N
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Description

The compound (6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a bicyclic core, an imidazo[1,2-b]pyridazin-1-ium moiety, and a thiadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the bicyclic core. The key steps include:

    Formation of the bicyclic core: This involves the cyclization of a suitable precursor under specific conditions.

    Introduction of the imidazo[1,2-b]pyridazin-1-ium moiety: This step requires the use of imidazo[1,2-b]pyridazine derivatives and appropriate coupling reagents.

    Attachment of the thiadiazole ring: This is achieved through a series of reactions involving thiadiazole precursors and specific catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification processes: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-b]pyridazin-1-ium moiety can be reduced to form the corresponding imidazo[1,2-b]pyridazine.

    Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[1,2-b]pyridazines, and substituted thiadiazole derivatives.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1H-imidazo[4,5-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • **(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1H-imidazo[4,5-c]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Uniqueness

The uniqueness of the compound lies in its specific structural features, such as the combination of the bicyclic core with the imidazo[1,2-b]pyridazin-1-ium moiety and the thiadiazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19Cl2N9O5S2

Molecular Weight

588.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride

InChI

InChI=1S/C19H17N9O5S2.2ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);2*1H/b24-11-;;/t12-,17-;;/m1../s1

InChI Key

BIKXAPBEMUXWJZ-LGKJCPICSA-N

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl.Cl

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl.Cl

Origin of Product

United States

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